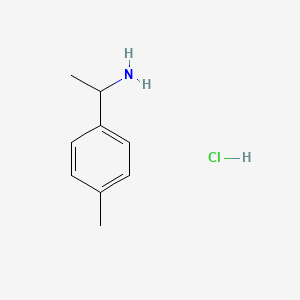

1-(4-Methylphenyl)ethanamine, hcl

Beschreibung

1-(4-Methylphenyl)ethanamine, HCl (CAS: Not explicitly provided; structurally related to compounds in ) is a secondary amine hydrochloride derivative with the molecular formula C₉H₁₄ClN. The compound consists of a phenethylamine backbone substituted with a methyl group at the para position of the phenyl ring, protonated by hydrochloric acid to form a stable salt.

Eigenschaften

IUPAC Name |

1-(4-methylphenyl)ethanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N.ClH/c1-7-3-5-9(6-4-7)8(2)10;/h3-6,8H,10H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDWBCLYSNFCQGQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(C)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Overview

One of the prominent methods involves preparing the chiral amine via chemical resolution of racemic 1-(4-methylphenyl)ethanamine derivatives, followed by deacylation to yield the target amine. This method emphasizes cost-effectiveness, operational safety, and ease of purification, making it suitable for industrial production.

Process Details

- Starting Material: Acylated derivatives of 1-(4-methylphenyl)ethanamine, where the acyl group (R) can be acetyl, propionyl, or butyryl.

- Reaction Conditions: The acylated compound undergoes deacylation in the presence of alkali metal hydroxide (e.g., sodium or potassium hydroxide) in a C4–C10 monohydric alcohol solvent.

- Solvents: Common solvents include n-butanol, isobutanol, n-amyl alcohol, isoamyl alcohol, n-hexanol, and n-heptanol, with n-butanol being preferred for its balance of solubility and reaction efficiency.

- Outcome: The deacylation reaction removes the acyl group, yielding (R)-1-(4-methylphenyl)ethanamine with high purity and yield.

Advantages

- Low raw material cost and simple reaction steps.

- Safe operation with minimal hazardous conditions.

- Few by-products, simplifying downstream processing.

- High total yield and purity, facilitating industrial scalability.

- Easy purification of both intermediates and final products.

| Parameter | Details |

|---|---|

| Acyl groups (R) | Acetyl, Propionyl, Butyryl |

| Alkali metal hydroxide | NaOH, KOH |

| Solvent range | C4–C10 monohydric alcohols (e.g., n-butanol) |

| Reaction type | Deacylation |

| Yield | High (not explicitly quantified) |

| Purity | High |

| Industrial feasibility | Confirmed |

This method is documented in patent CN108658784B, highlighting its industrial applicability and efficiency.

Enantioselective Hydrogenation Using Iridium Catalysts

Overview

Another sophisticated approach to prepare (R)-1-(4-methylphenyl)ethanamine hydrochloride is through enantioselective hydrogenation of suitable imine precursors using chiral iridium catalysts.

Process Details

- Starting Material: Benzenemethanimine, α,4-dimethyl-, hydrochloride.

- Catalyst System: Bis(1,5-cyclooctadiene)diiridium(I) dichloride combined with a chiral phosphine ligand such as 1,1'-bis[(S)-4,5-dihydro-3H-binaphtho[2,1-c:1',2'-e]phosphino]ferrocene.

- Reaction Conditions: Hydrogenation is conducted in methanol and dichloromethane solvent mixture under an inert atmosphere at 20 °C and 760 mmHg pressure for approximately 20 hours.

- Outcome: The reaction proceeds with high enantioselectivity, producing (R)-(+)-1-(4-methylphenyl)ethanamine hydrochloride with an optical purity (%ee) close to 95%.

Advantages

- High enantioselectivity and optical purity.

- Mild reaction conditions.

- Well-defined catalyst system allows reproducibility.

| Parameter | Details |

|---|---|

| Catalyst | Iridium(I) complex with chiral phosphine ligand |

| Solvent | Methanol, Dichloromethane |

| Temperature | 20 °C |

| Pressure | 760 mmHg (1 atm) |

| Reaction time | 20 hours |

| Optical purity (%ee) | ~95% |

| Yield | High (not explicitly quantified) |

This method is detailed in a 2009 Journal of the American Chemical Society publication and related patent literature.

Mannich Reaction and Subsequent Hydrochloride Salt Formation

Overview

A multi-step synthetic route involves the preparation of 1-(4-methylphenyl)ethanamine derivatives via Mannich reaction and subsequent salt formation, useful for producing hydrochloride salts of related amines.

Process Details

- Step 1: Mannich reaction of 4-methylacetophenone with pyrrolidine and paraformaldehyde in the presence of hydrochloric acid and n-butanol solvent at 85–90 °C for 12–14 hours produces 4′-methyl-3-pyrrolidino propiophenone.

- Step 2: This intermediate undergoes further reactions, including lithiation with n-butyllithium and coupling with 2-bromopyridine, followed by dehydration and salt formation steps.

- Salt Formation: The hydrochloride salt is formed by shaking the amine base with aqueous hydrochloric acid in toluene, followed by filtration and drying.

Advantages

- Enables isolation of E-isomer with high purity (>98%).

- Avoids complex chromatographic purification.

- Scalable for industrial production.

| Parameter | Details |

|---|---|

| Starting materials | 4-methylacetophenone, pyrrolidine, paraformaldehyde |

| Solvent | n-Butanol, toluene |

| Reaction temperature | 85–105 °C (varies by step) |

| Reaction time | 12–14 hours (Mannich step) |

| Purity of E-isomer | >98% |

| Yield | 81–82% (for isolated E-isomer) |

This method is described in patent US8350045B2, focusing on the preparation of hydrochloride salts of related amines but applicable to 1-(4-methylphenyl)ethanamine derivatives.

Summary Table of Preparation Methods

| Method | Key Features | Advantages | Industrial Applicability |

|---|---|---|---|

| Chemical Resolution & Deacylation | Alkali hydroxide deacylation in C4–C10 alcohols | Low cost, simple, safe, high purity | High |

| Enantioselective Hydrogenation | Iridium catalyst, mild conditions | High enantioselectivity, optical purity | Moderate to High |

| Mannich Reaction + Salt Formation | Multi-step, Mannich + lithiation + salt formation | High purity E-isomer, no chromatography | High |

Analyse Chemischer Reaktionen

Types of Reactions

1-(4-Methylphenyl)ethanamine, hcl undergoes various chemical reactions, including:

Common Reagents and Conditions

Oxidation: KMnO4, CrO3, and other strong oxidizing agents.

Reduction: LiAlH4, NaBH4, and catalytic hydrogenation.

Substitution: Alkyl halides and other electrophiles.

Major Products

Oxidation: Corresponding ketones or aldehydes.

Reduction: Corresponding alcohols.

Substitution: N-alkyl derivatives.

Wissenschaftliche Forschungsanwendungen

Scientific Research Applications

- Chiral Synthesis :

- Pharmaceutical Intermediates :

- Organic Reactions :

- Biological Studies :

Data Table: Applications Overview

Case Study 1: Synthesis of Analgesics

A study highlighted the use of 1-(4-Methylphenyl)ethylamine HCl in synthesizing a novel analgesic compound. The researchers utilized this chiral amine to achieve high enantiomeric purity, which was critical for the drug's effectiveness and reduced side effects.

Case Study 2: Asymmetric Catalysis

In another research project, scientists employed 1-(4-Methylphenyl)ethylamine HCl in asymmetric catalysis to produce a range of pharmaceutical compounds with high yields and selectivity. The results demonstrated its utility as a catalyst precursor, enhancing reaction efficiency.

Wirkmechanismus

The mechanism of action of 1-(4-Methylphenyl)ethanamine, hcl involves its interaction with neurotransmitter systems in the brain. It is believed to act as a stimulant by increasing the release of dopamine and norepinephrine, leading to enhanced alertness and energy levels . The compound binds to and inhibits the reuptake of these neurotransmitters, resulting in increased synaptic concentrations and prolonged effects .

Vergleich Mit ähnlichen Verbindungen

Key Features:

- Structure : The molecule features a benzyl group attached to an ethylamine chain, with a methyl substituent at the 4-position of the aromatic ring .

- Applications : Substituted phenethylamine hydrochlorides are frequently explored in pharmaceuticals as intermediates for receptor ligands or bioactive molecules, though specific applications for this compound require further research .

Comparison with Similar Compounds

The following table summarizes structurally related substituted phenethylamine hydrochlorides, highlighting differences in molecular properties, substituent effects, and research findings.

Substituent Effects on Physicochemical Properties

Electron-Donating Groups (e.g., -CH₃, -OCH₃) :

- Methyl (-CH₃) : Enhances lipophilicity, favoring membrane permeability but reducing aqueous solubility. Crystal structures of methyl-substituted analogs (e.g., ) exhibit significant dihedral angles (~56°) between aromatic planes, stabilized by C–H⋯N hydrogen bonds and π–π stacking .

- Methoxy (-OCH₃) : Increases polarity and hydrogen-bonding capacity, improving solubility. Methoxy derivatives are common intermediates in Schiff base ligands for metal coordination (e.g., ) .

- Halogenated analogs (e.g., 4-Cl, 4-Br) display isomorphic crystal packing, with unit cell parameters varying minimally (<2% difference in axis lengths) .

Biologische Aktivität

1-(4-Methylphenyl)ethanamine hydrochloride, commonly known as 4-methylamphetamine , is a compound that has garnered attention in both pharmacological and toxicological research due to its structural similarities to other psychoactive substances. This article delves into its biological activity, mechanisms of action, metabolic pathways, and relevant case studies.

Chemical Structure and Properties

- Chemical Formula : CHN·HCl

- Molecular Weight : Approximately 173.67 g/mol

- IUPAC Name : 1-(4-Methylphenyl)ethanamine hydrochloride

The compound features a phenyl ring substituted with a methyl group at the para position, which significantly influences its biological properties.

1-(4-Methylphenyl)ethanamine primarily acts as a monoamine releasing agent , particularly affecting dopamine and norepinephrine systems. Its mechanism involves:

- Receptor Interaction : The compound binds to monoamine transporters (MATs), leading to the release of neurotransmitters.

- Dopaminergic Activity : Increased levels of dopamine in the synaptic cleft result in heightened dopaminergic signaling, which is associated with stimulant effects.

Neuropharmacological Effects

Research indicates that 1-(4-Methylphenyl)ethanamine exhibits significant neuropharmacological activity, particularly in:

- Stimulation of Central Nervous System (CNS) : It has been shown to enhance locomotor activity and induce euphoric effects similar to those of amphetamines.

- Potential for Abuse : Due to its stimulant properties, it has been classified among substances with potential for recreational use and abuse.

Toxicological Studies

A study investigating the toxicometabolomics of related compounds highlighted the metabolic pathways of 1-(4-Methylphenyl)ethanamine. The findings suggest that:

- Metabolism : The compound undergoes extensive metabolism in the liver, producing various metabolites that may contribute to its effects and toxicity.

- Case Reports : Instances of misuse have reported symptoms such as severe agitation and tachycardia, indicating its potent sympathomimetic effects .

Case Studies

Several case studies have documented the effects and risks associated with the use of 1-(4-Methylphenyl)ethanamine:

- Case Study 1 : A report on two individuals misusing a substance identified as 4-methylamphetamine revealed significant increases in heart rate and anxiety levels, consistent with adrenergic stimulation.

- Case Study 2 : A fatal case involving co-use with other stimulants indicated that high doses can lead to severe cardiovascular complications without serotonergic symptoms typically associated with other psychoactive substances .

Metabolic Pathways

The metabolism of 1-(4-Methylphenyl)ethanamine involves several key pathways:

| Metabolite | Description |

|---|---|

| Hydroxylated Forms | Formation of hydroxylated metabolites enhancing solubility and excretion. |

| N-Demethylation | This pathway results in less active metabolites contributing to reduced pharmacological effects. |

These metabolic processes are crucial for understanding both the therapeutic potential and the risks associated with this compound.

Summary of Findings

The biological activity of 1-(4-Methylphenyl)ethanamine hydrochloride underscores its dual nature as both a potential therapeutic agent and a substance of abuse. Its mechanisms involve significant interaction with dopaminergic systems, leading to pronounced CNS stimulation. However, its use carries risks highlighted by various case studies documenting adverse effects.

Q & A

Q. What are the key structural features and spectroscopic identifiers of 1-(4-Methylphenyl)ethanamine HCl?

Methodological Answer: The compound consists of a phenethylamine backbone with a methyl group at the para position of the phenyl ring and an ethylamine group substituted at the benzylic position, protonated as a hydrochloride salt. Key spectroscopic identifiers include:

- NMR :

- ¹H NMR : Aromatic protons (δ 7.2–7.4 ppm, doublet integrating for 4H), methyl group (δ 2.3 ppm, singlet), ethylamine protons (δ 2.8–3.1 ppm multiplet for CH₂; δ 1.3–1.5 ppm for CH₃ in free base, shifted in HCl salt).

- ¹³C NMR : Aromatic carbons (125–135 ppm), methyl carbon (δ 21 ppm), ethylamine carbons (δ 40–50 ppm for CH₂; δ 20–25 ppm for CH₃) .

- FTIR : N–H stretching (2500–3000 cm⁻¹ broad for HCl salt), aromatic C=C (1450–1600 cm⁻¹), and C–N vibrations (1100–1250 cm⁻¹) .

Q. What are common synthetic routes for preparing 1-(4-Methylphenyl)ethanamine HCl in laboratory settings?

Methodological Answer: Two primary routes are used:

Reductive Amination :

- React 4-methylacetophenone with ammonium acetate and sodium cyanoborohydride in methanol under reflux. The HCl salt is precipitated using HCl gas or concentrated HCl .

- Typical yield: 60–75%.

Gabriel Synthesis :

- Treat 4-methylbenzyl chloride with phthalimide, followed by hydrazinolysis to release the amine. The product is isolated as the HCl salt .

- Purity can be verified via HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported NMR data for 1-(4-Methylphenyl)ethanamine HCl derivatives?

Methodological Answer: Discrepancies in NMR data (e.g., shifts in CH₃ or NH₃⁺ groups) often arise from solvent effects, salt form, or enantiomeric purity. To address this:

- Standardization : Use deuterated DMSO or D₂O for HCl salt characterization to mimic published conditions .

- Chiral Analysis : For enantiomeric derivatives (e.g., (R)- or (S)-forms), employ chiral HPLC (Chiralpak AD-H column, hexane/isopropanol mobile phase) to resolve enantiomers and assign configurations .

- Dynamic NMR : Study temperature-dependent shifts to identify rotameric equilibria in the ethylamine chain .

Q. What computational approaches are suitable for studying the electronic properties of 1-(4-Methylphenyl)ethanamine HCl?

Methodological Answer:

- Density Functional Theory (DFT) :

- Optimize geometry at the B3LYP/6-311+G(d,p) level to calculate frontier molecular orbitals (HOMO-LUMO gaps), electrostatic potential maps, and partial charges. This predicts reactivity sites (e.g., nucleophilic amine group) .

- Compare with experimental UV-Vis spectra (λmax ~255 nm) to validate electronic transitions .

- Molecular Dynamics (MD) :

Q. How can crystallographic data improve the characterization of 1-(4-Methylphenyl)ethanamine HCl?

Methodological Answer:

- Single-Crystal X-Ray Diffraction :

- Powder XRD : Compare experimental patterns (Cu-Kα radiation) with simulated data from CIF files to confirm phase purity .

Data Contradiction Analysis

Q. How should researchers address conflicting reports on the biological activity of 1-(4-Methylphenyl)ethanamine HCl derivatives?

Methodological Answer:

- Dose-Response Studies : Re-evaluate activity in standardized assays (e.g., TAAR1 agonism at 1–100 µM) with controls for salt solubility (use PBS buffer, pH 7.4) .

- Metabolic Stability : Incubate derivatives with liver microsomes (human or murine) to assess CYP450-mediated degradation, which may explain variability in in vivo efficacy .

- Structural Analog Comparison : Test analogs (e.g., 4-fluoro or 3-chloro derivatives) to isolate substituent effects on activity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.